
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol
描述
The compound “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” would consist of a pyrazole ring attached to a cyclobutyl group at the 3-position and an ethanol group at the 2-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, reduction, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol” would depend on its specific structure. Generally, pyrazoles are stable, aromatic compounds. They are often solids at room temperature .科学研究应用
Structural Characterization and Analysis
Research has shown interest in the structural characterization of pyrazole derivatives, employing techniques like X-ray diffraction studies and Hirshfeld surface analysis. These techniques aid in understanding the molecular arrangement and intermolecular interactions of pyrazole compounds, which are crucial for developing materials with specific properties (Delgado et al., 2020).
Potential as COX-2 Inhibitors
Pyrazole derivatives have been synthesized as potential COX-2 inhibitors, indicating their application in the development of anti-inflammatory agents. This is significant as COX-2 selective inhibitors can potentially reduce inflammation with fewer side effects compared to non-selective NSAIDs (Patel et al., 2004).
Anticancer Agent Development
A series of pyrazolyl derivatives have been evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited promising activity, which underscores the potential of pyrazole derivatives in developing anticancer therapies (Alam et al., 2018).
Antimicrobial Activity
Synthesis and evaluation of pyrazole-containing compounds have demonstrated significant antimicrobial activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents. This research direction is critical due to the rising challenge of antibiotic resistance (Desai et al., 2017).
Applications in Nanotechnology
Pyrazole derivatives have been utilized as ligands in the synthesis of palladium complexes, which have further applications in catalysis and the development of nanomaterials. Such research offers insights into designing new materials for electronic, catalytic, and optical applications (Matos et al., 2009).
未来方向
属性
IUPAC Name |
2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-5-4-8-6-10-11-9(8)7-2-1-3-7/h6-7,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNBWWUOWOUIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



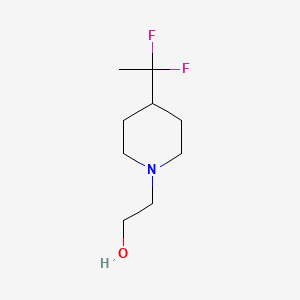
![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
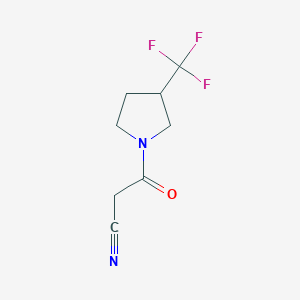
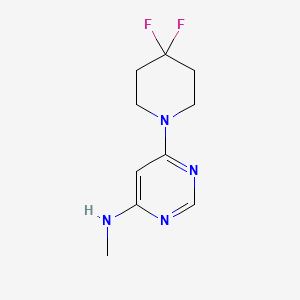
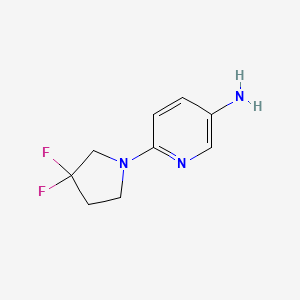
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)
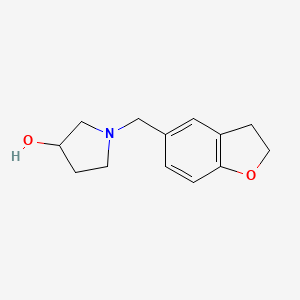
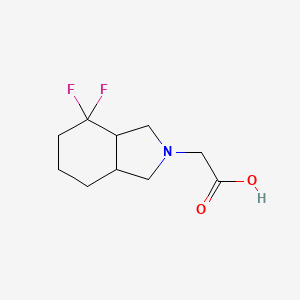
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
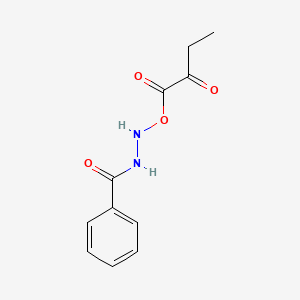
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)